1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine - 946293-23-8

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine

Catalog Number: EVT-2842526
CAS Number: 946293-23-8
Molecular Formula: C20H17ClF3N3O3S
Molecular Weight: 471.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is primarily of interest in scientific research for its potential as a phytoene desaturase (PDS) inhibitor. [] PDS is an enzyme involved in the biosynthesis of carotenoids, which are essential pigments in plants. [] Therefore, the inhibition of PDS can disrupt carotenoid production and lead to plant death, making PDS inhibitors promising candidates for herbicide development. []

Physical and Chemical Properties Analysis
  • Stability: The molecule appears to be relatively stable under standard conditions, as suggested by its isolation and characterization. []
Applications

The primary scientific application of 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is its potential use as a herbicide. [] Its ability to potently inhibit PDS [] disrupts carotenoid biosynthesis, which is essential for plant survival. [] This property makes it a promising candidate for the development of new herbicides for weed control in agriculture.

Diflufenican

Compound Description: Diflufenican is a commercially available phytoene desaturase (PDS) inhibitor used as a herbicide.

Relevance: While not structurally identical, diflufenican serves as a relevant comparator to 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine due to its shared biological target, PDS. Both compounds are evaluated for their herbicidal activity via PDS inhibition.

1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 1b)

Compound Description: This compound emerged from a structure-based virtual screening and optimization study seeking potent PDS inhibitors. It exhibited potent post-emergence herbicidal activity, showing broader weed control compared to diflufenican at similar application rates.

Relevance: Compound 1b shares the core structural features of a trifluoromethyl-substituted phenyl ring and a chloro-substituted phenyl ring with 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine. Both were identified through research focused on PDS inhibition, further highlighting their structural and functional relationship.

2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methyl morpholine (Compound 17)

Compound Description: Compound 17 is a potent, long-acting human neurokinin-1 (hNK-1) receptor antagonist. It exhibits good oral bioavailability and extended duration of action, making it a potential clinical candidate for treating various conditions related to substance P.

Relevance: While belonging to a different chemical class, Compound 17 shares the presence of a trifluoromethyl-substituted phenyl ring with 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine. This common structural motif highlights the recurring use of trifluoromethyl groups in medicinal chemistry, potentially for modulating physicochemical properties and enhancing biological activity.

1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine (Compound 39)

Compound Description: This compound is a potent sigma-1 (σ1) receptor ligand with excellent affinity and selectivity over the sigma-2 receptor. It showed promising antihyperalgesic activity in preclinical models of neuropathic pain.

Relevance: Both Compound 39 and 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine belong to the 1,2,4-oxadiazole class of compounds, sharing this central heterocyclic core. Their similar structures, despite differences in substituents, underscore the versatility of the 1,2,4-oxadiazole scaffold in medicinal chemistry and its exploration for diverse therapeutic targets.

Compound Description: This compound serves as a key intermediate in the synthesis of a series of S-substituted 1,2,4-triazol-3-thiol derivatives investigated for their potential as type II diabetes treatment. These derivatives displayed potent α-glucosidase inhibition activity.

Relevance: Compound 6 features a 1,2,4-triazole ring and a (4-chlorophenyl)sulfonyl substituent, structural elements also present in 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine. This similarity highlights the potential for exploring structural variations around the 1,2,4-triazole core while maintaining the (4-chlorophenyl)sulfonyl group.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound was synthesized and characterized using single-crystal X-ray diffraction. Its crystal structure reveals intermolecular interactions through hydrogen bonds.

Relevance: This compound, like 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine, features a (4-chlorophenyl)sulfonyl group and a 1,3,4-oxadiazole ring. While the remaining substituents differ, the presence of these key moieties suggests potential shared synthetic routes or pharmacological properties warranting further investigation.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor with pulmonary vasodilatory effects. It exhibited therapeutic potential in a rat model of monocrotaline-induced pulmonary hypertension.

Relevance: Although structurally distinct from 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine, SB-772077-B shares the presence of a 1,2,5-oxadiazole ring. This structural similarity highlights the diverse applications of oxadiazole-containing compounds in medicinal chemistry, targeting various biological pathways for potential therapeutic interventions.

Compound Description: These three compounds represent a series of anticonvulsant drugs featuring substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines.

Relevance: While not directly containing a 1,2,4-oxadiazole ring, these compounds share a structural similarity with 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine in terms of the substituted phenyl and piperidine moieties. They also highlight the exploration of various aromatic heterocycles for anticonvulsant activity, suggesting potential for investigating similar modifications in the context of 1,2,4-oxadiazole-based compounds.

4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (Compound 9, V-0219)

Compound Description: V-0219 acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It exhibits potent efficacy in GLP-1R stimulation and insulin secretion, showing promise as a potential oral treatment for obesity-associated diabetes.

Relevance: V-0219 closely resembles the structure of 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine, sharing a piperidine ring substituted at the 4-position with a 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl group. This close structural similarity underscores the potential for exploring variations in substituents on the piperidine nitrogen to fine-tune pharmacological properties and target specificity.

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: BMS-708163 is a γ-secretase inhibitor (GSI) that reduces amyloid-β (Aβ) peptide production but also increases the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP). It has been investigated for its effects on cognitive function in Alzheimer's disease models.

Relevance: While containing a 1,2,4-oxazole ring instead of a 1,2,4-oxadiazole, BMS-708163 shares the (4-chlorophenyl)sulfonyl moiety with 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine. Additionally, both compounds incorporate trifluoromethyl groups, albeit at different positions. These shared structural features highlight the exploration of similar chemical groups in medicinal chemistry for modulating biological activity and physicochemical properties.

Compound Description: These compounds were identified through computational studies as potential inhibitors of InhA and EthR, enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. They showed promising anti-TB activity in silico and warrant further investigation.

Relevance: Compound C22, like 1-[(4-chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine, incorporates a 1,2,4-oxadiazole ring with a substituted phenyl group at the 3-position and a piperidine ring. Although the remaining substituents differ, their shared core structure suggests potential similarities in their biological activities or synthetic pathways.

Properties

CAS Number

946293-23-8

Product Name

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Molecular Formula

C20H17ClF3N3O3S

Molecular Weight

471.88

InChI

InChI=1S/C20H17ClF3N3O3S/c21-16-5-7-17(8-6-16)31(28,29)27-11-9-14(10-12-27)19-25-18(26-30-19)13-1-3-15(4-2-13)20(22,23)24/h1-8,14H,9-12H2

InChI Key

CEOQCXGNSPBHNJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.